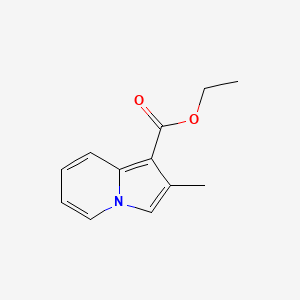

ethyl 2-methylindolizine-1-carboxylate

CAS No.: 31108-60-8

Cat. No.: VC8376366

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31108-60-8 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | ethyl 2-methylindolizine-1-carboxylate |

| Standard InChI | InChI=1S/C12H13NO2/c1-3-15-12(14)11-9(2)8-13-7-5-4-6-10(11)13/h4-8H,3H2,1-2H3 |

| Standard InChI Key | AEVIPPKEGKHLRI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C2C=CC=CN2C=C1C |

| Canonical SMILES | CCOC(=O)C1=C2C=CC=CN2C=C1C |

Introduction

Structural Characteristics and Nomenclature

Ethyl 2-methylindolizine-1-carboxylate consists of an indolizine core substituted with a methyl group at position 2 and an ethyl ester group at position 1 (Figure 1). The indolizine skeleton is a 10-π-electron aromatic system, with the methyl and ester groups influencing its electronic distribution and reactivity. The compound’s IUPAC name is derived from its substitution pattern: ethyl denotes the ester’s ethyl group, 2-methyl specifies the methyl substituent on the indolizine ring, and 1-carboxylate indicates the ester’s position .

Crystallographic studies of related indolizine esters, such as ethyl 3-formyl-2-methylindolizine-1-carboxylate, reveal planar ring systems with bond lengths and angles consistent with aromaticity . For example, the C–C bonds in the indolizine core typically range between 1.36–1.42 Å, while the ester carbonyl group exhibits a bond length of ~1.21 Å, characteristic of conjugated carbonyl systems .

Synthetic Methodologies

The synthesis of ethyl 2-methylindolizine-1-carboxylate derivatives often involves cycloaddition reactions or functionalization of preformed indolizines. A representative route, adapted from studies on analogous compounds, proceeds as follows:

Cycloaddition Approach

A common strategy involves a 3+2 cycloaddition between pyridinium ylides and electron-deficient acetylenes. For instance, 4-methoxypyridine reacts with phenacyl bromides to form pyridinium salts, which subsequently undergo cycloaddition with dimethyl acetylenedicarboxylate (DMAD) in dimethylformamide (DMF) (Figure 2) . The reaction proceeds at room temperature, yielding indolizine esters after base-induced deprotonation. This method offers positional specificity, with the ester and methyl groups introduced via the acetylene and pyridinium precursors, respectively .

Esterification of Indolizine Carboxylic Acids

Alternative routes involve esterification of indolizine-1-carboxylic acids. For example, indolizine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which is then reacted with ethanol to yield the ethyl ester . This method, initially developed for indole derivatives, has been adapted for indolizines with modifications to reaction conditions (e.g., solvent, temperature) .

Representative Synthetic Protocol

-

Formation of Pyridinium Salt: 4-Methoxypyridine (1.0 equiv) and phenacyl bromide (1.2 equiv) are stirred in acetone at 0°C for 1 hour.

-

Cycloaddition: The pyridinium salt is reacted with DMAD (1.5 equiv) in DMF at 25°C for 12 hours.

-

Work-Up: The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate = 4:1) .

Spectroscopic Characterization

Ethyl 2-methylindolizine-1-carboxylate and its analogs exhibit distinct spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The methyl group at position 2 appears as a singlet at δ 2.10–2.20 ppm. The ethyl ester moiety shows a quartet (δ 4.30–4.40 ppm, J = 7.2 Hz) for the –CH₂– group and a triplet (δ 1.35–1.45 ppm, J = 7.2 Hz) for the terminal methyl group. Aromatic protons resonate between δ 6.60–9.60 ppm, with coupling constants indicative of the indolizine ring’s substitution pattern .

-

¹³C NMR: The ester carbonyl carbon appears at δ 165–170 ppm. The methyl carbon (C2) resonates at δ 10–15 ppm, while the ethyl carbons are observed at δ 14 (CH₃), δ 60–65 (CH₂), and δ 165–170 (C=O) .

Infrared (IR) Spectroscopy

Key IR absorptions include:

-

C=O stretch: 1680–1700 cm⁻¹ (ester carbonyl).

-

C–O stretch: 1200–1300 cm⁻¹ (ester C–O).

Biological Activities and Applications

While direct pharmacological data for ethyl 2-methylindolizine-1-carboxylate are scarce, structurally related indolizines demonstrate promising bioactivities:

Anti-Tubercular Activity

Ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.5–2.0 µg/mL) . The methoxy and benzoyl groups enhance membrane permeability and target engagement, likely inhibiting cell wall biosynthesis .

Cyclooxygenase-2 (COX-2) Inhibition

Indolizine carboxylates with electron-withdrawing substituents (e.g., nitro, cyano) show selective COX-2 inhibition (IC₅₀ = 1.2–3.8 µM), making them candidates for anti-inflammatory drug development . Molecular docking studies suggest these compounds occupy the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 .

Material Science Applications

Indolizine esters’ planar aromatic systems and extended π-conjugation make them suitable for optoelectronic materials. Derivatives with electron-donating/withdrawing groups exhibit tunable fluorescence (λₑₘ = 400–550 nm), relevant for organic light-emitting diodes (OLEDs) .

Computational and ADMET Studies

In silico analyses of indolizine carboxylates predict favorable drug-likeness:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume